molecular formula C21H16ClN3O4S B12142688 (2Z)-2-(4-chlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-(4-chlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12142688
M. Wt: 441.9 g/mol
InChI Key: MFYKRDWHNMVKIS-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-(4-chlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a synthetic organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-chlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves the condensation of appropriate benzylidene and benzyl derivatives with thiazolo[3,2-b][1,2,4]triazine precursors. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid or acetic acid. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and more efficient purification techniques such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, compounds like (2Z)-2-(4-chlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities. Its structure suggests it could interact with various biological targets.

Industry

In industry, this compound might be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for (2Z)-2-(4-chlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(4-chlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can be compared to other thiazolo[3,2-b][1,2,4]triazine derivatives.
  • Compounds with similar benzylidene or benzyl groups.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H16ClN3O4S

Molecular Weight

441.9 g/mol

IUPAC Name

(2Z)-2-[(4-chlorophenyl)methylidene]-6-[(3,4-dimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C21H16ClN3O4S/c1-28-16-8-5-13(10-17(16)29-2)9-15-19(26)23-21-25(24-15)20(27)18(30-21)11-12-3-6-14(22)7-4-12/h3-8,10-11H,9H2,1-2H3/b18-11-

InChI Key

MFYKRDWHNMVKIS-WQRHYEAKSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=C(C=C4)Cl)/SC3=NC2=O)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(C=C4)Cl)SC3=NC2=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.